

Potency (IC50) of Binimetinib in Preclinical Models

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Compound Focus: Binimetinib

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The table below summarizes the sensitivity of various cancer cell lines to **Binimetinib**.

Cancer Type	Cell Line / Model	Genetic Feature	Reported IC50 / Sensitivity	Source/Reference
In vitro Kinase Assay	MEK Enzyme	N/A	12 nM [1] [2]	MedChemExpress, Expert Opin Drug Discov.
Neuroblastoma	Sensitive Cell Lines	High p-MEK/p-ERK	8 nM - 1.16 µM [3] [4] [5]	BMC Cancer
Neuroblastoma	Resistant Cell Lines	N/A	>15 µM (No significant reduction in viability) [3] [5]	BMC Cancer
Solid Tumors	Panel (e.g., HT29, A375)	BRAF- or NRAS-mutant	30 - 250 nM (Cell proliferation) [2]	Expert Opin Drug Discov.
Melanoma	Patient-derived Xenografts	NRAS gain	Sensitive [6]	European Journal of Cancer

Detailed Experimental Protocols

The key data on **Binimetinib**'s activity were generated using standard preclinical in vitro methodologies.

Cell Viability Assay (MTT Assay)

This protocol was used to determine the IC50 values in neuroblastoma and other cell lines [4] [5].

- **Purpose:** To measure the half-maximal inhibitory concentration (IC50) of **Binimetinib** on cell viability.
- **Cell Plating:** Exponentially growing cells are plated in 96-well plates ($0.35\text{--}0.9 \times 10^5$ cells/mL) and allowed to adhere for 24 hours [4] [5].
- **Drug Treatment:** **Binimetinib** is added to wells at specified concentrations (e.g., from 8 nM to over 15 μM) and incubated for 24-120 hours. A stock solution is typically prepared in DMSO and diluted in media immediately before use [3] [5].
- **Viability Measurement:** MTT reagent is added and incubated for 4 hours. Viable cells reduce MTT to an insoluble purple formazan product. The medium is then aspirated, and DMSO is added to solubilize the formazan crystals [5].
- **Analysis:** The optical density (OD) is measured at 550 nm. Relative cell viability is calculated by comparing the OD of treated wells to that of vehicle-treated control wells. The IC50 is then determined from the dose-response curve [5].

Western Blot Analysis

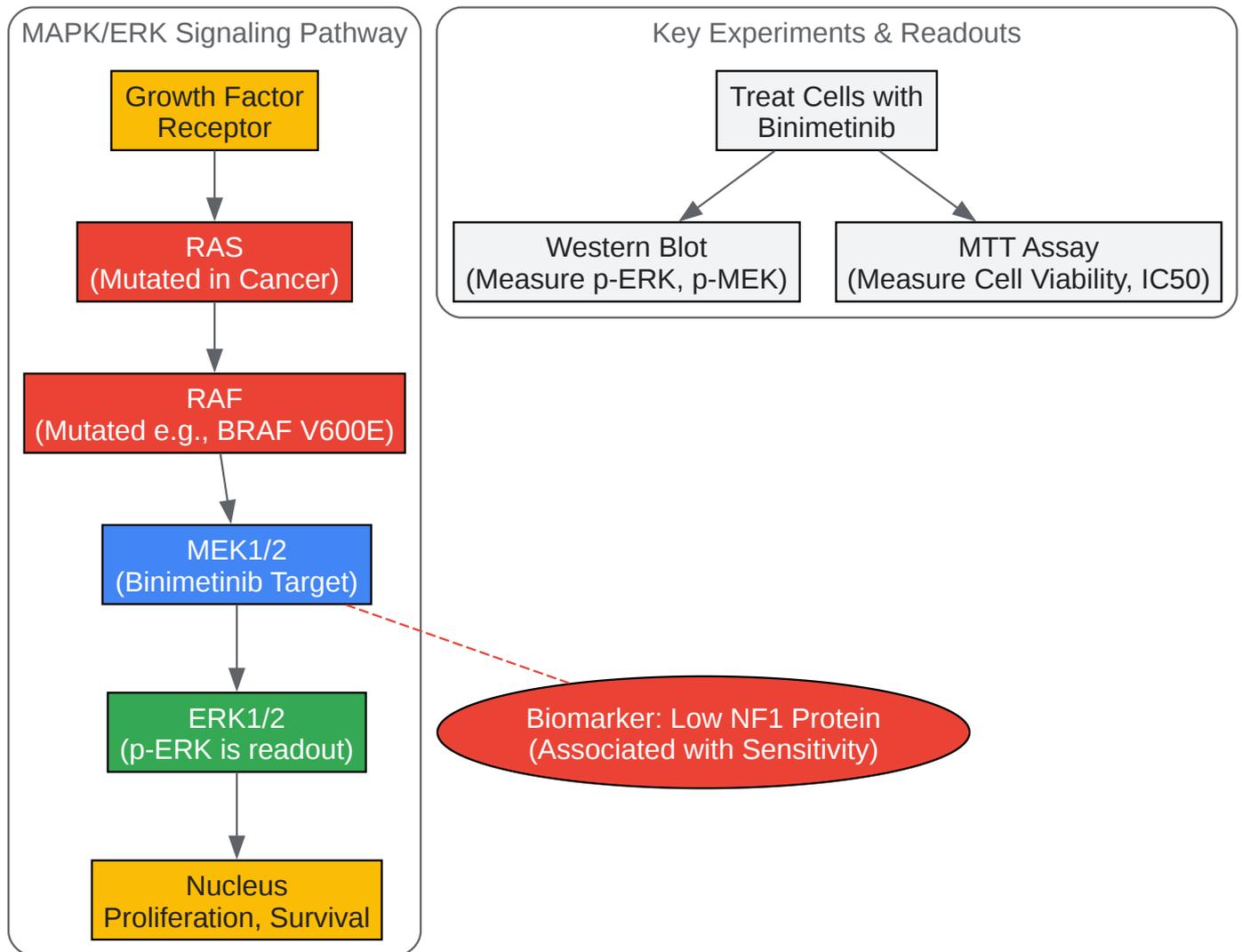
This protocol was used to confirm target engagement and understand the mechanism of action [3] [4] [5].

- **Purpose:** To examine the levels and phosphorylation status of MEK, ERK, and other proteins in response to **Binimetinib** treatment.
- **Cell Treatment and Lysis:** Neuroblastoma cells (e.g., 2×10^6 cells plated in 60-mm dishes) are treated with a concentration of **Binimetinib** (e.g., 1 μM) or vehicle for a set period (e.g., 1 hour). Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors [4] [5].
- **Protein Separation and Transfer:** Total denatured protein (30–50 μg) from each sample is separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane [4] [5].
- **Antibody Probing:** Membranes are blocked and then incubated overnight with specific primary antibodies against:
 - **Total MEK** (Cell Signaling #9126)
 - **Phosphorylated MEK** (Cell Signaling #9154)
 - **Total ERK** (Cell Signaling #4695)

- **Phosphorylated ERK** (Cell Signaling #4370)
- **NF1** (Santa Cruz sc-67)
- **Loading Controls:** Actin or Vinculin [4] [5]
- **Signal Detection:** Membranes are incubated with IRDye800-conjugated secondary antibodies, and the signal is visualized using an Odyssey infrared imaging system. Band densities can be quantified using software like ImageJ [4] [5].

Mechanism of Action and Experimental Logic

Binimetinib is an ATP-noncompetitive, allosteric inhibitor that selectively targets MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK pathway [4] [7] [2]. The following diagram illustrates the signaling pathway and the experimental workflow used to validate **Binimetinib**'s activity.



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The diagram shows that **Binimetinib**'s inhibition of MEK1/2 blocks the phosphorylation of ERK1/2, a key downstream effector. This blockade is directly measured by Western Blot. The loss of proliferative signals then leads to reduced cancer cell viability, quantified by the MTT assay to determine IC50 values [3] [7]. Furthermore, research has identified that low expression of the **NF1 protein**, a negative regulator of RAS, is a biomarker correlated with increased sensitivity to **Binimetinib** in neuroblastoma models [3] [5].

Key Insights for Research Applications

- **Context is Crucial:** **Binimetinib**'s potency is highly dependent on the cellular context. The same cancer type can have sensitive and resistant cell lines, underscoring the need for biomarker identification like NF1 status [3] [5].
- **Validate Target Engagement:** Effective MEK inhibition should be confirmed by a near-complete loss of phosphorylated ERK (p-ERK) in sensitive cells. Resistance is often associated with an incomplete suppression of p-ERK [3].
- **Explore Rational Combinations:** Preclinical data suggests that combining **Binimetinib** with other agents, such as the BRAF inhibitor encorafenib (clinically approved) or metformin, can yield synergistic effects and overcome resistance [7] [8] [2].

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